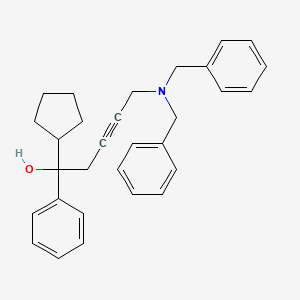![molecular formula C19H12Br2N2O6 B11682067 (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸は、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素原子とピリミジン環を含むそのユニークな構造によって特徴付けられ、科学研究の対象となっています。
準備方法
合成経路および反応条件
(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸の合成は、通常、中間体の形成を含む複数の手順を伴います。このプロセスは、特定の位置に臭素原子を導入するために、フェニル酢酸の臭素化から始まる場合があります。続いて、環化反応によってピリミジン環を形成します。最後のステップでは、臭素化フェニル酢酸を、触媒の使用や制御された温度など、特定の反応条件下でピリミジン誘導体とカップリングします。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成システムなどの技術は、生産プロセスを合理化するために使用できます。さらに、再結晶やクロマトグラフィーなどの精製方法を使用して、目的の製品を単離します。
化学反応の分析
反応の種類
(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて異なる酸化状態を形成することができ、その反応性と特性を変化させる可能性があります。
還元: 還元反応は、化合物内の官能基を変更するために使用でき、新しい誘導体の形成につながります。
置換: 化合物中の臭素原子は、求核置換反応または求電子置換反応によって他の官能基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりより高い酸化状態の誘導体が生成される場合があり、置換反応は新しい官能基を導入して、構造的に多様な化合物を生成する可能性があります。
科学研究における用途
化学
化学において、(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、細胞プロセスへの潜在的な影響とその生体高分子との相互作用について研究されています。その構造的特徴により、酵素阻害、受容体結合、その他の生化学的経路を調査するための候補となります。
医学
医学において、(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸は、その治療の可能性について調査することができます。特定の分子標的に対する相互作用能力により、さまざまな病気の治療のための新しい薬剤の開発につながる可能性があります。
産業
産業用途では、この化合物は、特殊化学薬品、医薬品、農薬の製造に使用できます。その独自の特性により、新しいポリマーやコーティングの開発など、材料科学にも適している可能性があります。
科学的研究の応用
Chemistry
In chemistry, (2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical pathways.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may also make it suitable for use in materials science, such as the development of new polymers and coatings.
作用機序
(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。化合物の構造により、これらの標的に結合し、その活性を阻害したり、機能を調節したりすることが可能になります。この相互作用は、細胞プロセスや生化学的経路の変化につながり、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
4-ブロモフェニル酢酸: フェニル環のパラ位に臭素原子を持つ、より単純な化合物です。
2-(4-ブロモフェニル)プロピオン酸: 異なる置換パターンを持つ、別の臭素化フェニル酢酸誘導体です。
4-ブロモベンジルブロミド: 有機合成の中間体として使用される、臭素化ベンジル化合物です。
ユニークさ
(2-ブロモ-4-{(E)-[1-(4-ブロモフェニル)-2,4,6-トリオキソテトラヒドロピリミジン-5(2H)-イリデン]メチル}フェノキシ)酢酸は、複数の官能基とピリミジン環を含むその複雑な構造により、ユニークです。
類似化合物との比較
Similar Compounds
4-bromophenylacetic acid: A simpler compound with a bromine atom in the para position of the phenyl ring.
2-(4-bromophenyl)propionic acid: Another brominated phenylacetic acid derivative with a different substitution pattern.
4-bromobenzyl bromide: A brominated benzyl compound used as an intermediate in organic synthesis.
Uniqueness
(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid is unique due to its complex structure, which includes multiple functional groups and a pyrimidine ring
特性
分子式 |
C19H12Br2N2O6 |
|---|---|
分子量 |
524.1 g/mol |
IUPAC名 |
2-[2-bromo-4-[(E)-[1-(4-bromophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H12Br2N2O6/c20-11-2-4-12(5-3-11)23-18(27)13(17(26)22-19(23)28)7-10-1-6-15(14(21)8-10)29-9-16(24)25/h1-8H,9H2,(H,24,25)(H,22,26,28)/b13-7+ |
InChIキー |
KUGLRVOJAZBMNK-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Br)/C(=O)NC2=O)Br |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)C(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
